Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine

Lipophilicity CNS drug design Physicochemical profiling

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine (CAS 1019366-91-6) is a primary amine-functionalized 2,3-dihydro-1,4-benzodioxin derivative with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. The compound incorporates a benzodioxin bicyclic core linked at the 6-position to an α-butyl methanamine moiety.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13041341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC2=C(C=C1)OCCO2)N
InChIInChI=1S/C13H19NO2/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9,11H,2-4,7-8,14H2,1H3
InChIKeyAWHNYVKNRZDFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine: Physicochemical Identity and Procurement Baseline


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine (CAS 1019366-91-6) is a primary amine-functionalized 2,3-dihydro-1,4-benzodioxin derivative with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . The compound incorporates a benzodioxin bicyclic core linked at the 6-position to an α-butyl methanamine moiety. The benzodioxin scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with α-adrenergic receptor modulation, serotonin receptor ligand activity, and antioxidant properties [1]. This compound is commercially supplied as a research building block at purities of 95–98% (HPLC) by multiple vendors . However, publicly available bioactivity data specifically for this compound remain exceptionally scarce, and the bulk of its differentiation must be inferred from physicochemical properties relative to close structural analogs.

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine Cannot Be Replaced by Generic Benzodioxin Analogs


The benzodioxin scaffold tolerates multiple regioisomeric and chain-length variations, and biological activity is highly sensitive to both the position of the amine substituent and the length of the alkyl chain [1]. Substitution at the 6-position with a primary α-butyl amine (as in the target compound) generates a distinct lipophilicity profile (cLogP ≈ 2.65) compared to the shorter-chain 6-methylamine analog (cLogP ≈ 0.7) or the cyclopentyl-constrained derivative (TPSA 44.5 Ų vs. 44.48 Ų) [2][3]. Such differences in logP and steric bulk directly influence membrane permeability, target engagement, and metabolic stability in cell-based assays [1]. A procurement decision based solely on the generic “benzodioxin amine” descriptor thus carries a high risk of introducing uncontrolled variables into structure-activity relationship (SAR) studies, CNS penetration models, or synthetic pathway design.

Quantitative Evidence Guide: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine vs. Closest Analogs


Lipophilicity (cLogP) Differentiation vs. 6-Methylamine and Cyclopentyl Analogs

The target compound exhibits a calculated LogP (cLogP) of 2.65, which is approximately 1.95 log units higher than the 6-methylamine analog (cLogP ≈ 0.7) [1]. This increased lipophilicity places the compound in a more favorable range for passive blood-brain barrier (BBB) penetration, which is typically optimal for compounds with LogP values between 1.5 and 3.0 . While direct experimental LogP or BBB permeability data for the target compound are not publicly available, the computed cLogP provides a class-level inference that procurement of the pentyl-chain variant may be preferable over the methyl analog for CNS-targeted research programs.

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Parity with Cyclopentyl Analog

The topological polar surface area (TPSA) of the target compound is reported as 44.48 Ų , compared with 44.5 Ų for the cyclopentyl-constrained analog 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine (free base) [1]. The two compounds share essentially identical TPSA values, which are both well below the 60 Ų threshold generally associated with good oral absorption and below the 90 Ų limit for BBB penetration. This parity indicates that swapping the pentyl chain for a cyclopentyl ring does not alter the hydrogen-bonding capacity of the scaffold, yet the linear pentyl chain introduces greater conformational flexibility (4 rotatable bonds vs. 1), which may be advantageous for fitting into dynamic binding pockets.

Drug-likeness Oral bioavailability Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility vs. Cyclopentyl-Constrained Analog

The target compound possesses four rotatable bonds (the entire pentyl chain plus the C–N bond), whereas the cyclopentyl analog is limited to one rotatable bond (the C–N linkage to the rigid cyclopentyl ring) [1]. This difference in conformational freedom can be quantitatively expressed as a relative flexibility ratio of 4:1. In the context of receptor-binding studies, greater flexibility may allow the primary amine to adopt optimal hydrogen-bond geometries with diverse target residues, but it also entails a larger entropic penalty upon binding. The cyclopentyl analog pre-organizes the amine orientation with lower entropy cost, which could translate to different binding kinetics [2].

Conformational analysis Molecular flexibility Binding pocket adaptation

Commercial Purity Grade Availability vs. Regional Benchmarks

The target compound is commercially available at two distinct purity tiers: 95% (HPLC) from certain suppliers and 98% (HPLC) from other vendors . In comparison, the cyclopentyl analog is predominantly offered at 95% purity . For synthetic chemistry applications requiring exact stoichiometric control—such as amide coupling, reductive amination, or metal-catalyzed cross-coupling—the availability of a 98% purity grade for the pentyl variant reduces the risk of side reactions caused by unidentified impurities. The presence of ≥98% purity options may be a decisive factor for laboratories performing reactions with catalyst loadings below 1 mol% or when working at sub-milligram scale.

Procurement Purity specification Synthetic reliability

Recommended Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine Based on Quantitative Evidence


CNS-Penetrant Probe Design Leveraging Elevated cLogP

The cLogP of 2.65 for the pentyl variant, compared with 0.7 for the 6-methylamine analog, recommends this compound as a starting scaffold for CNS-targeted lead optimization programs . Researchers designing brain-penetrant ligands for GPCRs, ion channels, or transporters can select the pentyl chain to enhance passive permeability while maintaining a TPSA of 44.48 Ų, well within the BBB-permeable range. Primary amine derivatization into amides, sulfonamides, or secondary amines is straightforward and can further modulate logD while using the core scaffold as a PK anchor.

Conformational Flexibility Profiling in SAR by Affinity Selection Mass Spectrometry

With 4 rotatable bonds versus 1 for the cyclopentyl-constrained analog, the pentyl variant is a suitable probe for studying the impact of ligand conformational entropy on target binding using techniques such as affinity selection mass spectrometry (AS-MS) or surface plasmon resonance (SPR) [1]. By comparing the binding thermodynamics (ΔG, ΔH, –TΔS) of the flexible pentyl compound against the pre-organized cyclopentyl analog, medicinal chemists can dissect the entropic contribution to binding free energy and optimize linker rigidity in hit-to-lead campaigns.

High-Fidelity Building Block for Low-Catalyst-Loading Cross-Coupling Reactions

The availability of 98% purity material makes the pentyl-1-amine a superior building block for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling after appropriate halogenation) where catalyst loadings below 1 mol% are employed. Impurities at the 2% level (vs. 5%) reduce the probability of catalyst poisoning, enabling more consistent yields and facilitating scale-up from discovery to preclinical supply.

Regioisomeric Benchmarking in Benzodioxin SAR Libraries

The 6-substituted α-butyl methanamine regioisomer serves as a critical benchmark for evaluating the impact of amine position on pharmacological activity within benzodioxin-focused libraries . When compared with 2-substituted or 3-substituted analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine), the 6-substitution pattern maintains the amine in a distinct electronic environment due to the para relationship with the dioxin oxygen, which can alter pKa and hydrogen-bonding capacity. Systematic procurement of the 6-regioisomer enables rigorous multidimensional SAR exploration.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.